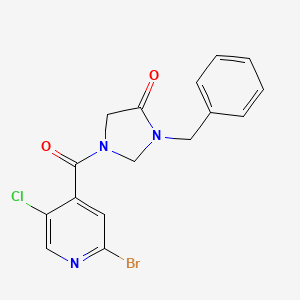

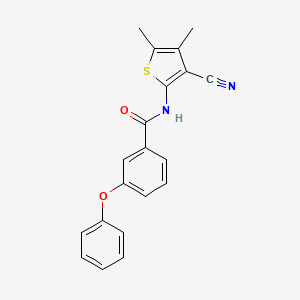

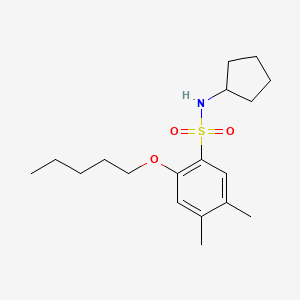

![molecular formula C16H9BrF2N2OS B2518735 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide CAS No. 313405-26-4](/img/structure/B2518735.png)

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide" is a heterocyclic compound that likely contains a thiazole ring, a bromophenyl group, and a difluorobenzamide moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and characterized, suggesting that the compound may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported, where different synthetic pathways were employed to achieve structural diversity. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a key precursor for further heterocyclic transformations . The synthetic procedures often involved one-pot reactions under mild conditions, which could be relevant for the synthesis of "N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide" .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using crystallography and quantum chemical methods. For example, the crystal structure of a closely related compound revealed that the fused six-membered ring adopts a half-chair conformation, and the molecules can be linked into chains or sheets by various intermolecular interactions . Quantum chemical and theoretical charge density analyses have been used to understand the nature and strength of these interactions .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through their antitumor and antimicrobial activities. Most of the synthesized heterocyclic derivatives showed high inhibitory effects against various human cancer cell lines . Additionally, novel triazol derivatives exhibited antimicrobial activity against different bacterial and fungal strains .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. Vibrational spectroscopic analysis, including IR and Raman spectroscopy, has been used to identify functional groups and study molecular conformations . NMR spectroscopy provided insights into the electronic environment of the atoms within the molecules . Theoretical calculations, such as DFT, have been employed to predict and compare the properties of these compounds with experimental data .

科学的研究の応用

Antimicrobial and Antifungal Activity

Synthesis and Evaluation of Antimicrobial Activity : N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds in this class have shown promising antimicrobial activities, including antibacterial and antifungal effects (Güzeldemirci & Küçükbasmacı, 2010). Similar compounds have also exhibited varying degrees of inhibition against Mycobacterium tuberculosis (Ulusoy, Kiraz, & Küçükbasmacı, 2002).

Synthesis and Antifungal Screening : These derivatives have been found effective against various fungal strains, displaying good to excellent anti-fungal activity, particularly against Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010).

Anticancer Activity

- Potential in Anticancer Research : Research has indicated that derivatives of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide exhibit significant anticancer activities. Certain synthesized compounds have shown moderate to excellent anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antihypertensive and Cardiotropic Drug Potential

- Exploration as Antihypertensive Drugs : These compounds have been explored for potential use as antihypertensive and cardiotropic drugs. Studies have shown a high affinity of these substances to angiotensin receptor II, indicating their potential as inhibitors, which is significant for the development of antihypertensive medications (Drapak, Zimenkovsky, Perekhoda, Suleyman, Yeromina, Skaletska, Seredynska, & Demchenko, 2019).

Anti-Inflammatory Activity

- Investigation in Anti-Inflammatory Treatments : Research into N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide derivatives has also included studies on their anti-inflammatory properties. Certain derivatives have been found to exhibit significant anti-inflammatory effects, as evidenced by their activity in carrageenan-induced rat paw edema models (Fatima, Kulkarni, Mantripagada, Mohammed, Birajdar, & Chandrasheskar, 2014).

Antioxidant Properties

- Potential in Antioxidant Applications : Derivatives of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide have demonstrated potent scavenging activity against radicals, suggesting their utility as natural antioxidants. This is particularly relevant for applications in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrF2N2OS/c17-10-6-4-9(5-7-10)13-8-23-16(20-13)21-15(22)14-11(18)2-1-3-12(14)19/h1-8H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFKGTSAUCISKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrF2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)

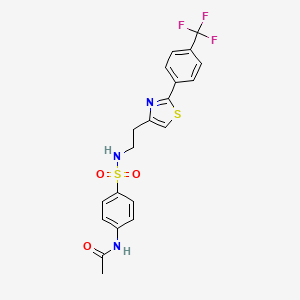

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

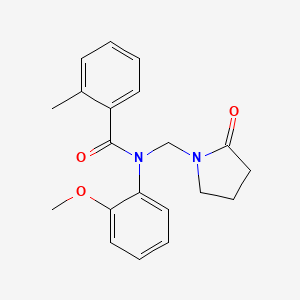

![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2518661.png)

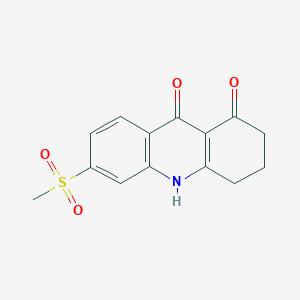

![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)